,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine serves as a versatile building block in organic synthesis, particularly for the introduction of the guanidine moiety into various target molecules. Its significance lies in the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amine nitrogens and a trifluoromethylsulfonyl (Tf) group on the central carbon. These functionalities offer several advantages:
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine (Boc-Tg) is a synthetic organic compound used as a protected guanidine building block in organic synthesis []. It belongs to a class of compounds known as guanidines, which are characterized by a central carbon atom connected to three amine groups. The "Di-Boc" part of the name refers to the presence of two tert-butyl oxycarbonyl (Boc) protecting groups on the amine nitrogens at positions 1 and 3. The "trifluoromethylsulfonyl" group (Tf) is attached to the second nitrogen atom (position 2). These protecting groups are used to control the reactivity of the amine groups during synthesis [].
The origin of Boc-Tg lies in the field of peptide chemistry, where guanidines are important functional groups found in many natural products and pharmaceuticals. Boc-Tg offers a convenient way to introduce a guanidine moiety into a molecule while protecting the amine functionalities for selective modification [].
Boc-Tg has a unique molecular structure with several key features:
Boc-Tg is a versatile building block involved in various chemical reactions, including:
One example of a nucleophilic substitution reaction is the coupling of Boc-Tg with a primary amine (R-NH2) to form a substituted guanidine (R-N=C(NHTf)(NHBoc)2) [].
An example of deprotection involves treating Boc-Tg with an acid like trifluoroacetic acid (TFA) to yield the deprotected guanidine (H2N-C(NH2)(NHTf) [].
Boc-Tg is likely to exhibit some of the following hazards:
Irritant